4-chloro-N'-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and purification techniques .
Chemical Reactions Analysis
4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N-(4-methoxyphenyl)benzohydrazide: This compound shares a similar structure but lacks the enyl group, which may affect its reactivity and applications.
4-chloro-N’-(4-methoxybenzylidene)benzohydrazide:
The uniqueness of 4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns .
Properties
IUPAC Name |
4-chloro-N'-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-15-8-4-12(5-9-15)16(21)10-11-19-20-17(22)13-2-6-14(18)7-3-13/h2-11,19H,1H3,(H,20,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYJVCWQFZBUIQ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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